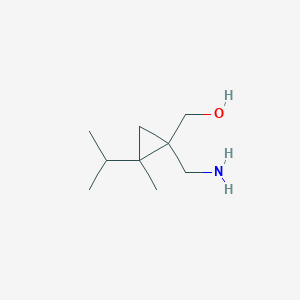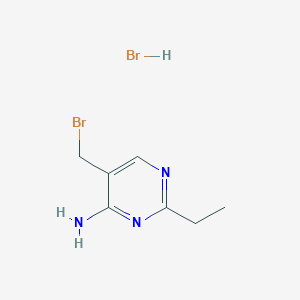
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H14N2O2. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes an isopropyl group and two methyl groups attached to the pyrazole ring, along with a carboxylic acid functional group.
Vorbereitungsmethoden
The synthesis of 1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the [3 + 2] cycloaddition reaction, where a hydrazine derivative reacts with a 1,3-dicarbonyl compound to form the pyrazole ring . The reaction conditions often include the use of a base or acid catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and pathways, particularly in understanding the interactions of pyrazole derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression, making them potential candidates for drug development .
Vergleich Mit ähnlichen Verbindungen
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can be compared with other similar pyrazole derivatives, such as:
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1338247-25-8 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.21966 |
Synonyme |
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)



